1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile
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Description
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references .
Synthesis Analysis
The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported in various studies . Methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The chemical structure of the synthesized compound was established based on elemental analysis and spectral data . The chemical calculations were performed using the Becke3–Lee–Yang–Parr (B3LYP) and Coulomb Attenuating Method (CAM-B3LYP)/6-311++G (d,p) basis sets at the DFT level of theory .Chemical Reactions Analysis
Ring opening followed by ring closure reactions of 4-methoxy-5-oxo-5H-furo[3,2-g] chromene-6-carbonitrile with 5-amino-3-methyl-1H-pyrazole afforded the novel 5-(6-hydroxy-4-methoxy-1-benzofuran-5-ylcarbonyl)-6-amino-3-methyl-1H-pyrazolo[3,4-b] pyridine .Physical And Chemical Properties Analysis
The local reactivity descriptors supported the high reactivity of C7 for nucleophilic attack . The computed total energy and thermodynamic parameters at the same level of calculations confirmed the high stability of structure .Mechanism of Action
Future Directions
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile involves the condensation of 2-cyanoacetamide with 2-amino-3-cyanopyridine followed by cyclization and oxidation reactions.", "Starting Materials": [ "2-cyanoacetamide", "2-amino-3-cyanopyridine", "Acetic anhydride", "Sulfuric acid", "Sodium nitrite", "Sodium nitrate", "Sodium hydroxide", "Hydrochloric acid", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-cyanoacetamide in acetic anhydride and add sulfuric acid. Heat the mixture to 80°C for 2 hours to obtain 2-cyano-N-acetylacetamide.", "Step 2: Dissolve 2-amino-3-cyanopyridine in ethanol and add 2-cyano-N-acetylacetamide. Heat the mixture to reflux for 6 hours to obtain 1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile.", "Step 3: Dissolve the product from step 2 in water and add sodium nitrite. Keep the mixture at 0°C for 30 minutes to obtain the diazonium salt.", "Step 4: Add sodium nitrate to the diazonium salt and keep the mixture at 0°C for 30 minutes. Then, add sodium hydroxide to the mixture and heat to 80°C for 2 hours to obtain the desired product.", "Step 5: Purify the product by recrystallization from ethanol and drying under vacuum." ] } | |
CAS RN |
2166766-68-1 |
Product Name |
1-methyl-5-oxo-1H,4H,5H-pyrazolo[4,3-b]pyridine-6-carbonitrile |
Molecular Formula |
C8H6N4O |
Molecular Weight |
174.2 |
Purity |
95 |
Origin of Product |
United States |
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